

Physical and chemical properties of 3-(Trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)-7-azaindole-7-oxide

Cat. No.: B1532605

[Get Quote](#)

An In-depth Technical Guide to the Predicted Physicochemical Properties and Reactivity of **3-(Trifluoromethyl)-7-azaindole-7-oxide**

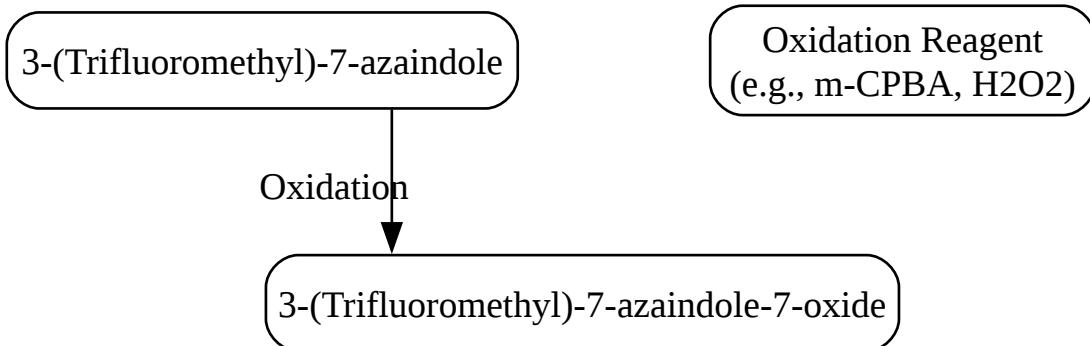
Disclaimer: The compound **3-(Trifluoromethyl)-7-azaindole-7-oxide** is a novel chemical entity with limited to no direct references in currently available scientific literature. This guide, therefore, presents a scientifically reasoned projection of its properties and reactivity. The information herein is an extrapolation based on the well-documented chemistry of the 7-azaindole core, the influence of N-oxidation on this scaffold, and the known electronic effects of trifluoromethyl substituents on heterocyclic systems. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related molecules.

Introduction and Molecular Overview

3-(Trifluoromethyl)-7-azaindole-7-oxide belongs to the class of N-oxidized azaindoles, a group of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The core structure, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a bicyclic aromatic system isosteric with indole, where a nitrogen atom replaces the C7 carbon. The introduction of an N-oxide at the 7-position and a trifluoromethyl group at the 3-position is expected to profoundly modulate the electronic and steric properties of the parent molecule, leading to unique reactivity and potential applications.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that can significantly increase the acidity of the N-H proton of the pyrrole ring and decrease the basicity of the pyridine nitrogen. The N-oxide functionality also acts as an electron-withdrawing group, further modifying the electron density distribution across the bicyclic system and introducing a site for specific chemical transformations. The combination of these two functionalities is anticipated to create a molecule with distinct properties compared to other substituted azaindoles.

Predicted Physicochemical Properties


The physicochemical properties of **3-(Trifluoromethyl)-7-azaindole-7-oxide** are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted properties based on the analysis of its constituent functional groups.

Property	Predicted Value/Range	Rationale and Key Considerations
Molecular Formula	C8H5F3N2O	-
Molecular Weight	202.14 g/mol	-
Appearance	White to off-white crystalline solid	Similar to other purified small organic molecules.
Melting Point	>200 °C	The N-oxide introduces polarity and the potential for strong intermolecular interactions, while the trifluoromethyl group can enhance crystal packing. These factors are expected to lead to a relatively high melting point.
Solubility	Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in polar protic solvents (methanol, ethanol); likely insoluble in non-polar solvents (hexane, toluene).	The polar N-oxide group will dominate the solubility profile, favoring polar solvents. The trifluoromethyl group may slightly enhance lipophilicity but is unlikely to overcome the polarity of the N-oxide.
pKa (Pyrrole N-H)	14-16	The strong electron-withdrawing effects of both the 3-CF ₃ group and the 7-oxide will significantly increase the acidity of the N-H proton compared to 7-azaindole (~18-19).
pKa (Conjugate acid of Pyridine N)	<1	The basicity of the pyridine nitrogen is drastically reduced by the N-oxide functionality and the electron-withdrawing -CF ₃ group.

Proposed Synthesis and Characterization

A plausible synthetic route to **3-(Trifluoromethyl)-7-azaindole-7-oxide** would likely involve a two-step process starting from a commercially available or readily synthesized 3-substituted 7-azaindole derivative.

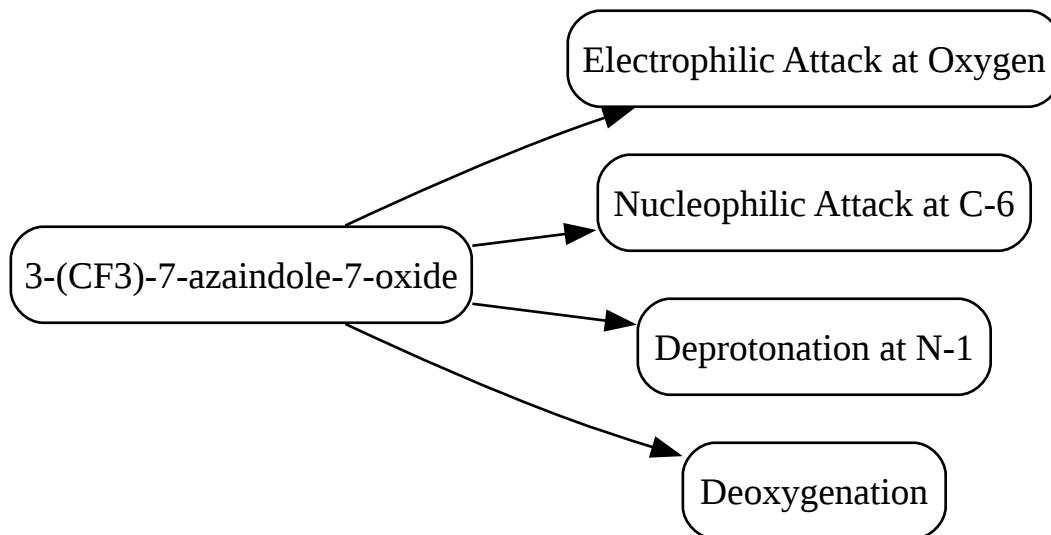
Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

Step-by-Step Experimental Protocol (Hypothetical)

- Dissolution: Dissolve 1 equivalent of 3-(Trifluoromethyl)-7-azaindole in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
- Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
- Reagent Addition: Add a solution of 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise to the cooled solution over 30-60 minutes. The slow addition helps to prevent over-oxidation and side reactions.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.


- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
- Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times to maximize product recovery.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

Spectroscopic Characterization (Predicted)

- ¹H NMR: The proton signals are expected to be shifted downfield compared to the non-oxidized precursor due to the electron-withdrawing nature of the N-oxide. The proton on the pyridine ring adjacent to the N-oxide (H-6) would likely show the most significant downfield shift.
- ¹³C NMR: The carbon atoms of the pyridine ring, particularly C-6 and C-8 (if considering the pyrrolopyridine numbering), are expected to be significantly deshielded. The CF₃ group will appear as a quartet with a large coupling constant.
- ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected, likely in the range of -60 to -70 ppm (relative to CFCl₃).
- IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a strong N-O stretching band (around 1250-1300 cm⁻¹).
- Mass Spectrometry: The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be readily observable, confirming the molecular weight.

Predicted Reactivity and Stability

The presence of both the N-oxide and the trifluoromethyl group is expected to confer unique reactivity upon this molecule.

[Click to download full resolution via product page](#)

Caption: Predicted reactivity pathways for **3-(Trifluoromethyl)-7-azaindole-7-oxide**.

- Electrophilic Attack at the N-oxide Oxygen: The oxygen atom of the N-oxide is nucleophilic and can react with electrophiles. For instance, reaction with acylating agents followed by rearrangement is a common transformation for N-oxides.
- Nucleophilic Aromatic Substitution: The N-oxide group, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack, particularly at the C-6 position. The presence of the -CF₃ group will further enhance this effect.
- Acidity of the N-H Proton: As previously mentioned, the N-H proton of the pyrrole ring is expected to be significantly more acidic than in 7-azaindole. This facilitates deprotonation and subsequent functionalization at the N-1 position.
- Deoxygenation: The N-oxide can be deoxygenated using various reducing agents (e.g., PCl₃, PPh₃) to revert to the parent 3-(Trifluoromethyl)-7-azaindole. This can be a useful synthetic step for protecting or activating the 7-position.
- Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, it may be sensitive to strong reducing agents and certain nucleophiles.

Potential Applications

While no applications have been reported for this specific molecule, its structural features suggest potential utility in several areas of chemical research and development.

- Medicinal Chemistry: 7-Azaindole derivatives are prevalent in drug discovery, often serving as bioisosteres for indole. The unique electronic properties of **3-(Trifluoromethyl)-7-azaindole-7-oxide** could be exploited to develop novel kinase inhibitors, anti-cancer agents, or central nervous system-active compounds. The N-oxide functionality can improve pharmacokinetic properties such as solubility and metabolic stability.
- Materials Science: The polarized nature of the N-O bond and the potential for strong intermolecular interactions could make this molecule a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
- Catalysis: The pyridine nitrogen, once deoxygenated, could serve as a ligand for transition metals. The N-oxide itself could also act as a ligand or an oxidant in catalytic cycles.

Conclusion

3-(Trifluoromethyl)-7-azaindole-7-oxide represents a fascinating, albeit currently hypothetical, molecule at the intersection of several key functional group classes in modern organic chemistry. The projected properties and reactivity outlined in this guide suggest that it could be a valuable building block for the synthesis of complex molecular architectures with potential applications in a range of scientific disciplines. Experimental validation of these predictions is a necessary and exciting next step for researchers in the field.

- To cite this document: BenchChem. [Physical and chemical properties of 3-(Trifluoromethyl)-7-azaindole-7-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1532605#physical-and-chemical-properties-of-3-trifluoromethyl-7-azaindole-7-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com